![molecular formula C15H17FN4O3S B2825781 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034319-30-5](/img/structure/B2825781.png)
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide
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Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide, also known as "compound X", is a novel chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a unique method and has been found to have potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized to obtain potent antitumor agents with low toxicity. These compounds, including those containing 5-fluorouracil and nitrogen mustard, have been investigated for their acute toxicity and antitumor activity, showing promising results. For example, certain derivatives exhibited high antitumor activity and low toxicity, suggesting their potential as novel antitumor drugs [Z. Huang, Z. Lin, & J. Huang (2001)].
Selective Inhibition
Research on phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists indicates the significance of structural elements for achieving high selectivity against various targets. These findings could aid in the design of selective, orally active compounds with desirable pharmacokinetic properties and efficacy in biological models [J. Duan et al. (2019)].
Antimicrobial and Anticancer Agents
Novel sulfonamides with biologically active pyridine have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds exhibited better activity than the reference drug, Doxorubicin, highlighting their potential as efficient anticancer and antimicrobial agents [Khaled F. Debbabi et al. (2017)].
Inhibition of Vitiligo Disease
Synthesized bioactive fluorine heterocyclic systems derived from sulfa drugs have been investigated as photochemical probe agents for inhibiting Vitiligo diseases. This research indicates the potential application of these compounds in treating skin conditions [R. M. Abdel-Rahman, M. Makki, & W. A. Bawazir (2010)].
Catalysis and Reaction Efficiency
Sulfonamide compounds have been used as catalysts in enantioselective aldol reactions, demonstrating the ability to be recycled without significant loss of catalytic activity and stereoselectivity. This showcases their utility in sustainable chemical processes [L. Zu et al. (2008)].
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c16-11-8-18-15(19-9-11)23-13-5-3-12(4-6-13)20-24(21,22)14-2-1-7-17-10-14/h1-2,7-10,12-13,20H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZHTZOLMGBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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